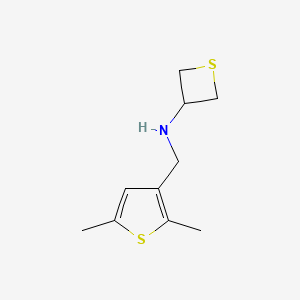
N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine: is a chemical compound that features a thiophene ring substituted with two methyl groups and a thietan-3-amine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution with Methyl Groups: The thiophene ring is then methylated at the 2 and 5 positions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Thietan-3-amine Moiety: The final step involves the nucleophilic substitution reaction where the thiophene derivative reacts with thietan-3-amine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thietan-3-amine moiety, potentially converting it to a more saturated amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Thiophene derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine: In medicinal chemistry, N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine is explored for its potential as a therapeutic agent. Its unique structure allows for the design of molecules that can modulate specific biological pathways.
Industry: The compound finds applications in the development of organic semiconductors, corrosion inhibitors, and other industrial materials. Thiophene-based compounds are essential in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
- N-((2,5-Dimethylthiophen-3-yl)methyl)ethanamine
- (2,5-Dimethylthiophen-3-yl)methylamine
Comparison:
- N-((2,5-Dimethylthiophen-3-yl)methyl)ethanamine : This compound is similar in structure but lacks the thietan-3-amine moiety. It may have different reactivity and biological activity due to the absence of the thietan ring.
- (2,5-Dimethylthiophen-3-yl)methylamine : This compound features a methyl group instead of the thietan-3-amine moiety. The presence of the methyl group can influence its chemical properties and interactions with biological targets.
Uniqueness: N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine is unique due to the presence of both the thiophene ring and the thietan-3-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H15NS2 |
|---|---|
分子量 |
213.4 g/mol |
IUPAC名 |
N-[(2,5-dimethylthiophen-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H15NS2/c1-7-3-9(8(2)13-7)4-11-10-5-12-6-10/h3,10-11H,4-6H2,1-2H3 |
InChIキー |
JUIOEFXESLMKFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)CNC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
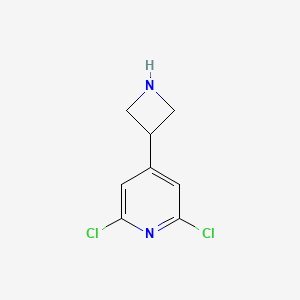
![4-Chloropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B12946823.png)
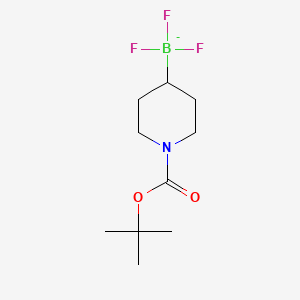
![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)
![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)
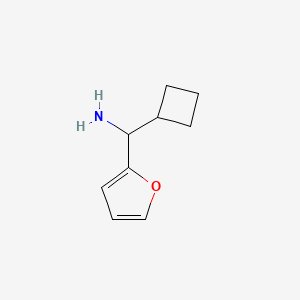
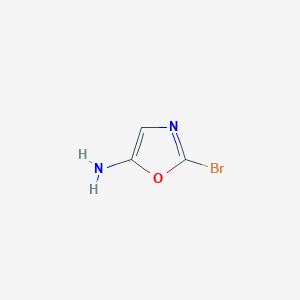

![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)

![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
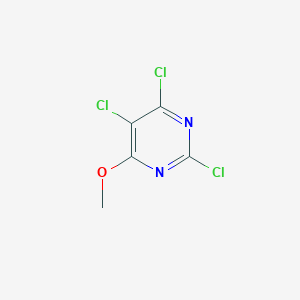
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
